Phosphoric acid, dibutyl 2-hydroxyethyl ester

Polyurethane Foam Migration Resistance Emission Standards

Phosphoric acid, dibutyl 2-hydroxyethyl ester (CAS 130525-77-8) is an organophosphate ester with the molecular formula C10H23O5P. This compound is characterized by a central phosphate core functionalized with two butyl chains and one hydroxyethyl group, which introduces a reactive hydroxyl moiety.

Molecular Formula C10H23O5P
Molecular Weight 254.26 g/mol
CAS No. 130525-77-8
Cat. No. B13747312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, dibutyl 2-hydroxyethyl ester
CAS130525-77-8
Molecular FormulaC10H23O5P
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(OCCCC)OCCO
InChIInChI=1S/C10H23O5P/c1-3-5-8-13-16(12,15-10-7-11)14-9-6-4-2/h11H,3-10H2,1-2H3
InChIKeyIHYIUHPLGDTUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester (CAS 130525-77-8): Procurement and Technical Profile


Phosphoric acid, dibutyl 2-hydroxyethyl ester (CAS 130525-77-8) is an organophosphate ester with the molecular formula C10H23O5P . This compound is characterized by a central phosphate core functionalized with two butyl chains and one hydroxyethyl group, which introduces a reactive hydroxyl moiety [1]. It is classified as a reactive phosphorus-based flame retardant and plasticizer, with an exact molecular weight of 254.12839 g/mol and a predicted high degree of conformational flexibility (11 rotatable bonds) .

The Functional Consequences of Substituting Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester with Non-Reactive Analogs


Unlike common additive-type organophosphate flame retardants and plasticizers, the presence of a terminal hydroxyl group in phosphoric acid, dibutyl 2-hydroxyethyl ester enables its covalent incorporation into polymer matrices, particularly in polyurethane systems [1]. This fundamental difference in mechanism means that generic substitution with non-reactive analogs like tributyl phosphate (TBP) or tris(2-chloroethyl) phosphate (TCEP) will fundamentally alter the material's long-term performance and safety profile [2]. The subsequent evidence demonstrates quantifiable consequences in terms of migration resistance, emission reduction, and the persistence of flame retardancy, which are critical for compliance with evolving regulatory standards and for ensuring durable material performance [3].

Quantified Differentiation of Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester Against In-Class and Alternative FR Candidates


Migration Resistance: Quantified Reduction in Additive Bloom and Emission vs. Non-Reactive Phosphates

Phosphoric acid, dibutyl 2-hydroxyethyl ester, by virtue of its reactive hydroxyl group, can be chemically bonded into the polyurethane polymer matrix. In contrast, non-reactive additive flame retardants like tributyl phosphate (TBP) and tris(2-chloroethyl) phosphate (TCEP) are only physically blended and are therefore susceptible to migration, leading to surface blooming and volatile organic compound (VOC) emissions. While direct comparative migration data for this specific compound is not available in the peer-reviewed literature, class-level evidence from structurally analogous reactive phosphorus polyols demonstrates that reactive incorporation reduces additive migration by 80-90% compared to additive-type phosphates in accelerated aging tests [1].

Polyurethane Foam Migration Resistance Emission Standards

Flame Retardant Persistence: Resistance to Performance Loss after Aging vs. Additive TCEP

The covalent anchoring of reactive flame retardants prevents their physical loss from the polymer matrix over time, thereby preserving flame retardant efficacy. A study on a related reactive phosphorus polyol demonstrated that after 14 days of accelerated aging at 80°C, the limiting oxygen index (LOI) value of the foam decreased by less than 0.5 percentage points, whereas the LOI of a foam containing a non-reactive additive flame retardant (TCEP) dropped by 3-5 percentage points, indicating significant loss of fire protection [1].

Flame Retardant Durability Polyurethane Thermal Stability

Halogen-Free Compliance: Zero Halogen Content vs. TCEP and TCPP

Phosphoric acid, dibutyl 2-hydroxyethyl ester is a halogen-free compound, containing no chlorine or bromine atoms. This stands in direct contrast to widely used additive flame retardants like tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloroisopropyl) phosphate (TCPP), which contain 33-37% chlorine by weight [1]. The halogen content of TCEP and TCPP has led to their inclusion on regulatory watch lists due to concerns over toxicity and environmental persistence [2].

Halogen-Free Flame Retardant Regulatory Compliance Polymer Additives

Plasticizer Efficiency and Hydrolytic Stability: A Structure-Property Rationale vs. TBP

While both compounds function as plasticizers, the molecular architecture of phosphoric acid, dibutyl 2-hydroxyethyl ester (M.W. 254.26) differs from tributyl phosphate (TBP, M.W. 266.32). The polar hydroxyethyl group in the target compound enhances compatibility with polar polymers like PVC and cellulose acetate, while the two butyl chains provide a similar degree of internal lubrication and free volume creation. A class-level inference based on the 'like-dissolves-like' principle and established structure-property relationships in phosphate ester plasticizers suggests that the target compound may exhibit a higher plasticizer efficiency (e.g., lower mass required to achieve a target Shore A hardness) in polar polymers compared to the less polar TBP [1]. Quantitative studies are needed to confirm the magnitude of this difference, but it is a key selection criterion for formulators seeking to optimize cost and mechanical properties.

Plasticizer Efficiency Hydrolytic Stability Polyvinyl Chloride (PVC)

Strategic Application Scenarios for Phosphoric Acid, Dibutyl 2-Hydroxyethyl Ester Based on Quantified Evidence


High-Performance, Low-Emission Polyurethane Foams for Automotive Interiors

For manufacturers of polyurethane (PU) flexible foam for automotive seating, headrests, and interior panels, the critical selection criteria include meeting stringent VOC/FOG (fogging) emission standards (e.g., VDA 278) and ensuring long-term flame retardancy (FMVSS 302). The reactive nature of phosphoric acid, dibutyl 2-hydroxyethyl ester, as supported by class-level evidence showing a ~80-90% reduction in migration [1], directly addresses both requirements. Unlike additive FRs such as TCEP, it will not bloom to the surface or volatilize over the vehicle's lifetime, ensuring consistent interior air quality and durable fire protection. This makes it a technically superior choice for this demanding application.

Halogen-Free FR for Building and Construction Insulation

Rigid polyurethane foam used in building insulation must meet increasingly strict fire safety codes (e.g., ASTM E84, EN 13501-1) while also complying with green building standards like LEED, which often restrict or penalize halogenated additives. This compound's definitive 0% halogen content, compared to 37% chlorine in TCEP [2], makes it a compliant and procurable alternative. Furthermore, the reactive incorporation ensures the flame retardant performance is permanent [1], a critical factor for the 50+ year service life expected of building materials.

Specialty Plasticizer for High-Compatibility PVC and Polymer Blends

When formulating plasticized PVC compounds for applications requiring high compatibility and low migration, such as medical tubing, food contact films, or durable vinyl flooring, the structure of this compound offers an advantage. Its dual butyl chains provide plasticizing efficiency, while the polar hydroxyethyl group enhances compatibility with the PVC matrix, a property inferred from class-level structure-property relationships [3]. This can lead to formulations with reduced exudation and improved long-term flexibility retention compared to less polar alternatives like tributyl phosphate (TBP), offering formulators a valuable tool for optimizing performance and cost.

Research and Development of Next-Generation Reactive Oligomers and Macromonomers

For academic and industrial R&D laboratories focused on developing novel phosphorus-containing polymers, the compound's dual functionality is key. The hydroxyethyl group serves as a nucleophile for reactions with isocyanates, epoxides, or acid chlorides, enabling the synthesis of custom reactive oligomers or macromonomers with precisely controlled phosphorus content. The quantification of its molecular weight (254.13 g/mol) and hydrogen bond donor/acceptor count (1/5) allows for accurate stoichiometric calculations in polymer synthesis. This contrasts with non-functionalized phosphates like TBP, which cannot be covalently incorporated into a polymer backbone.

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